N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine
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Overview
Description
N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their versatile chemical characteristics and potential biological uses. This compound features a triazole ring substituted with a 4-fluorophenyl group, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine typically involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate to form an intermediate, which is then cyclized to produce the triazole ring . This process can be optimized using microwave-induced cyclodehydration or ceric ammonium nitrate catalyzed oxidative cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable protocols such as metal-free, environmentally benign strategies. These methods include the use of polyethylene glycol as a recyclable reaction medium and I2-mediated oxidative C-N and N-S bond formations in water .
Chemical Reactions Analysis
Types of Reactions
N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form disulfides.
Substitution: The compound can participate in substitution reactions, such as nucleophilic displacement and electrophilic addition.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and I2. Reaction conditions often involve microwave irradiation, metal-free environments, and the use of recyclable solvents .
Major Products
The major products formed from these reactions include various substituted triazoles and triazolones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and anticancer activities.
Medicine: It is explored for its enzyme inhibitory properties and potential use in drug design.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or modulation of their activity . This interaction is crucial for its pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazoles such as:
- 4-phenyl-1,2,4-triazoline-3,5-dione
- 3-amino-1,2,4-triazole
- 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole .
Uniqueness
N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine is unique due to its 4-fluorophenyl substitution, which enhances its biological activity and specificity compared to other triazoles . This substitution also contributes to its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C8H8FN5 |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-N-(4-fluorophenyl)-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C8H8FN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14) |
InChI Key |
WLFOLHRSQDQXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=N2)N)F |
Origin of Product |
United States |
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